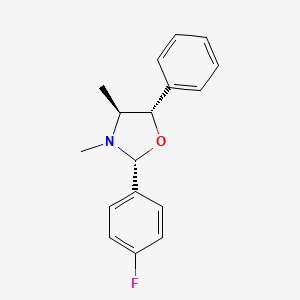
Oxazolidine, 2-(4-fluorophenyl)-3,4-dimethyl-5-phenyl-, (2R,4S,5S)-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Oxazolidine, 2-(4-fluorophenyl)-3,4-dimethyl-5-phenyl-, (2R,4S,5S)- is a chiral compound belonging to the oxazolidine class of heterocyclic organic compounds. This compound is characterized by the presence of an oxazolidine ring, which is a five-membered ring containing oxygen and nitrogen atoms. The specific stereochemistry of this compound is denoted by the (2R,4S,5S) configuration, indicating the spatial arrangement of the substituents around the ring.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Oxazolidine, 2-(4-fluorophenyl)-3,4-dimethyl-5-phenyl-, (2R,4S,5S)- typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 4-fluorobenzaldehyde with a suitable amine and a diol, followed by cyclization to form the oxazolidine ring. The reaction conditions often include the use of a catalyst, such as an acid or base, and may require heating to facilitate the cyclization process.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency and yield, often involving continuous flow reactors and automated systems to ensure consistent product quality. The use of high-purity reagents and stringent control of reaction conditions are crucial to achieving the desired stereochemistry and purity of the final product.
Analyse Chemischer Reaktionen
Types of Reactions
Oxazolidine, 2-(4-fluorophenyl)-3,4-dimethyl-5-phenyl-, (2R,4S,5S)- can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxazolidinones or other oxidized derivatives.
Reduction: Reduction reactions can lead to the formation of amines or other reduced products.
Substitution: The fluorophenyl and phenyl groups can undergo electrophilic or nucleophilic substitution reactions, leading to a variety of substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) or nucleophiles (e.g., amines, thiols) are commonly employed.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxazolidinones, while reduction can produce amines. Substitution reactions can lead to a wide range of substituted oxazolidine derivatives.
Wissenschaftliche Forschungsanwendungen
Oxazolidine, 2-(4-fluorophenyl)-3,4-dimethyl-5-phenyl-, (2R,4S,5S)- has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex molecules and as a chiral auxiliary in asymmetric synthesis.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly for its ability to interact with specific biological targets.
Industry: Utilized in the development of new materials and as a precursor for the synthesis of specialty chemicals.
Wirkmechanismus
The mechanism of action of Oxazolidine, 2-(4-fluorophenyl)-3,4-dimethyl-5-phenyl-, (2R,4S,5S)- involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s unique stereochemistry allows it to fit into the active sites of these targets, modulating their activity. The pathways involved may include inhibition of enzyme activity, disruption of cellular processes, or modulation of signal transduction pathways.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Oxazolidinones: Compounds with a similar oxazolidine ring structure but different substituents.
Fluorophenyl Derivatives: Compounds containing the 4-fluorophenyl group but with different core structures.
Chiral Oxazolidines: Other oxazolidines with different stereochemistry or substituents.
Uniqueness
Oxazolidine, 2-(4-fluorophenyl)-3,4-dimethyl-5-phenyl-, (2R,4S,5S)- is unique due to its specific stereochemistry and the presence of both fluorophenyl and phenyl groups. This combination of features imparts distinct chemical and biological properties, making it a valuable compound for research and development in various fields.
Eigenschaften
CAS-Nummer |
394246-39-0 |
|---|---|
Molekularformel |
C17H18FNO |
Molekulargewicht |
271.33 g/mol |
IUPAC-Name |
(2R,4S,5S)-2-(4-fluorophenyl)-3,4-dimethyl-5-phenyl-1,3-oxazolidine |
InChI |
InChI=1S/C17H18FNO/c1-12-16(13-6-4-3-5-7-13)20-17(19(12)2)14-8-10-15(18)11-9-14/h3-12,16-17H,1-2H3/t12-,16+,17+/m0/s1 |
InChI-Schlüssel |
NCFAOYHCXKLQJD-JCURWCKSSA-N |
Isomerische SMILES |
C[C@H]1[C@@H](O[C@@H](N1C)C2=CC=C(C=C2)F)C3=CC=CC=C3 |
Kanonische SMILES |
CC1C(OC(N1C)C2=CC=C(C=C2)F)C3=CC=CC=C3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


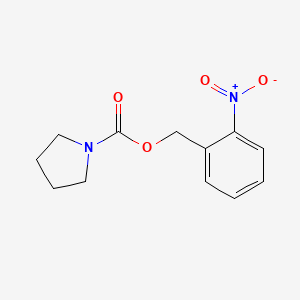
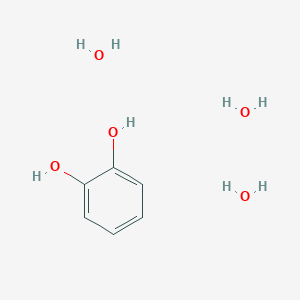
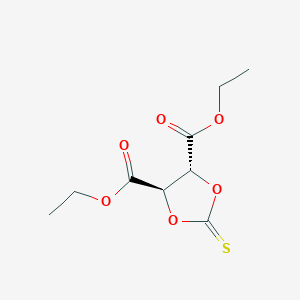
![[(3-Methyl-4-oxobut-2-enoxy)-oxidophosphoryl] phosphate](/img/structure/B14256381.png)

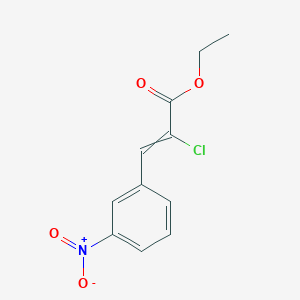
![2-({2-[(E)-(4-Methylpentan-2-ylidene)amino]ethyl}sulfanyl)ethan-1-ol](/img/structure/B14256402.png)
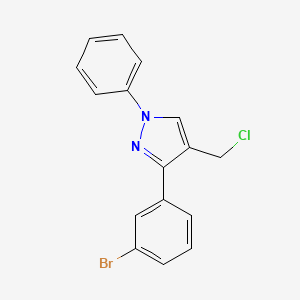
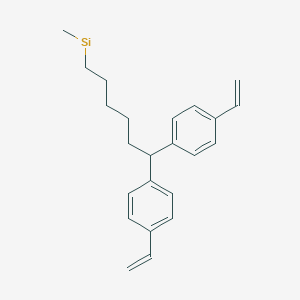
![7-Benzyl-7-azabicyclo[4.2.0]oct-4-en-8-one](/img/structure/B14256417.png)

![1-(3,4-Dimethoxyphenyl)-2-[(4-methylphenyl)sulfanyl]ethan-1-one](/img/structure/B14256428.png)
![Carbamic acid, [2-(2-propenyl)phenyl]-, 1,1-dimethylethyl ester](/img/structure/B14256429.png)

